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Compound of Interest

2,2-dimethyl-2H-pyrido[3,2-b]
[1,4]oxazin-3(4H)-one

Cat. No. 81293822

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

The pyridooxazinone scaffold has emerged as a promising heterocyclic system in the
development of novel therapeutic agents. This guide provides a comparative analysis of the
structure-activity relationships (SAR) of pyridooxazinone compounds, with a primary focus on
their well-documented antibacterial activity as novel bacterial topoisomerase inhibitors (NBTIS).
While the antibacterial properties are the most extensively studied, preliminary investigations
into their potential as anticancer agents are also briefly discussed. This guide aims to provide
an objective comparison of compound performance, supported by experimental data, to aid in
the rational design of future drug candidates.

Antibacterial Activity: Targeting Bacterial
Topoisomerases

A significant body of research has focused on pyridooxazinone derivatives as potent inhibitors
of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA
replication, repair, and recombination, making them validated targets for antibacterial drugs.
The SAR studies in this area have provided valuable insights into the structural requirements
for potent and broad-spectrum antibacterial activity.
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Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro and in vivo activities of a series of
oxabicyclooctane-linked 1,5-naphthyridinyl-pyridoxazinone analogs. The core structure and
substitution points (R1, R2, R3) are depicted in the accompanying figure.

Figure 1: Core Structure of Oxabicyclooctane-Linked 1,5-Naphthyridinyl-Pyridoxazinone
Analogs

Caption: General structure of the pyridooxazinone core with substitution points.
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Compoun Target MIC ED50
d Organism  (pg/mL) (mgl/kg)

Staphyloco
AM-8085 H H H ccus 0.016 15.6

aureus

Staphyloco
Analog 1 F H H ccus 0.016 3.9

aureus

Staphyloco
Analog 2 Cl H H ccus 0.016 -

aureus

Staphyloco
Analog 3 CHS3 H H ccus 0.016 -
aureus

Staphyloco
Analog 4 OCH3 H H ccus >16 -

aureus

Staphyloco
Analog 5 H F H ccus 0.031 -

aureus

Staphyloco
Analog 6 H H CH3 ccus 0.016 -
aureus

Key SAR Observations for Antibacterial Activity:

e Substitutions at C-3 (R1): Small halogen (F, Cl) or methyl substitutions at the C-3 position of
the pyridooxazinone ring generally retain potent antibacterial activity. Notably, a C-3 fluoro
analog demonstrated significantly improved oral efficacy (ED50 of 3.9 mg/kg) compared to
the parent compound. However, the introduction of a more polar methoxy group at this
position leads to a dramatic loss of activity.
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» Substitutions at C-4 (R2): A fluoro substitution at the C-4 position resulted in a slight
decrease in potency.

e Substitutions at C-7 (R3): A methyl group at the C-7 position maintained the high potency of
the parent compound.

Anticancer Activity: An Emerging Area of
Investigation

The exploration of pyridooxazinone derivatives as anticancer agents is a more nascent field
compared to their application as antibacterials. Preliminary studies on related pyrido[4,3-
bloxazine scaffolds have been conducted, evaluating their effects on the proliferation of cancer
cell lines.

Proliferation Data for Pyrido[4,3-b][1][2]oxazine

Derivatives
Compound Cell Line Effect
Series 8 Analogs L1210 Inhibition of proliferation
Series 9 Analogs L1210 Inhibition of proliferation

Due to the early stage of research in this area, detailed quantitative SAR data for
pyridooxazinone compounds against a wide range of cancer cell lines is not yet available. The
existing data on related structures, however, suggests that this scaffold may be a valuable
starting point for the development of novel anticancer agents.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The antibacterial activity of the compounds is determined by the broth microdilution method.
This assay is performed according to the guidelines of the Clinical and Laboratory Standards
Institute (CLSI).
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Preparation of Compounds: Test compounds are serially diluted in a 96-well microtiter plate,
typically in cation-adjusted Mueller-Hinton broth (CA-MHB).

Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and diluted to a final
concentration of approximately 5 x 1075 colony-forming units (CFU)/mL.

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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